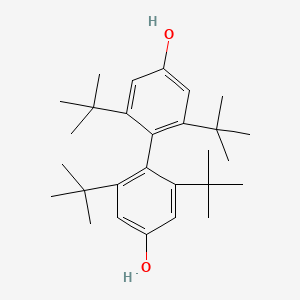
2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a morpholine ring attached to a long hydrocarbon chain with multiple double bonds and methyl groups, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl typically involves the reaction of morpholine with a suitable precursor that contains the desired hydrocarbon chain. One common method involves the use of 3,7,11,15-tetramethyl-6,10,14-hexadecatrienal as a starting material. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The morpholine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or other saturated compounds.
Aplicaciones Científicas De Investigación
2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl involves its interaction with specific molecular targets and pathways. For instance, it may exert protective effects on liver cells by modulating oxidative stress and inflammation pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,7,11,15-Tetramethyl-6,10,14-hexadecatrien-1-ol: This compound shares a similar hydrocarbon chain but differs in the functional group attached to the chain.
3,7,11,15-Tetramethyl-2-hexadecen-1-ol: Another similar compound with slight variations in the position and number of double bonds.
Uniqueness
2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Número CAS |
34692-93-8 |
|---|---|
Fórmula molecular |
C28H42O2 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-4-(2,6-ditert-butyl-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C28H42O2/c1-25(2,3)19-13-17(29)14-20(26(4,5)6)23(19)24-21(27(7,8)9)15-18(30)16-22(24)28(10,11)12/h13-16,29-30H,1-12H3 |
Clave InChI |
LYQIPMLFCQTVQK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1C2=C(C=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1C2=C(C=C(C=C2C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Sinónimos |
4-(3,7,11,15-tetramethyl-6,10,14-hexadecatrienoyl)morpholine E 0712 E-0712 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













